![molecular formula C31H28O4 B12537288 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one CAS No. 678166-75-1](/img/structure/B12537288.png)
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one is a complex organic compound known for its unique structural properties and diverse applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one typically involves the condensation of appropriate phenolic compounds with xanthene derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane, which help in dissolving the reactants and promoting the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The xanthene core contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
4,4’-Isopropylidenediphenol: Commonly used in the synthesis of polymers and as a precursor in organic synthesis.
Uniqueness
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one stands out due to its unique combination of hydroxyphenyl groups and a xanthene core, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where stability, reactivity, and biological activity are crucial.
Propiedades
Número CAS |
678166-75-1 |
|---|---|
Fórmula molecular |
C31H28O4 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2,7-bis[2-(4-hydroxyphenyl)propan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C31H28O4/c1-30(2,19-5-11-23(32)12-6-19)21-9-15-27-25(17-21)29(34)26-18-22(10-16-28(26)35-27)31(3,4)20-7-13-24(33)14-8-20/h5-18,32-33H,1-4H3 |
Clave InChI |
VVWSAPMPYMWUDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)C(C)(C)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



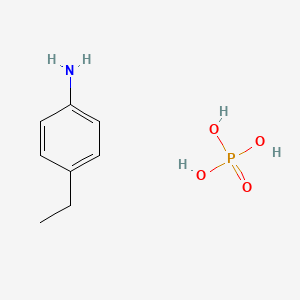
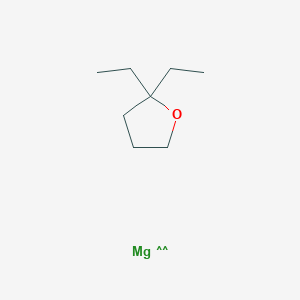
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
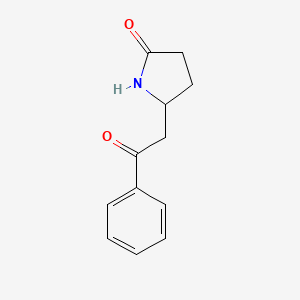
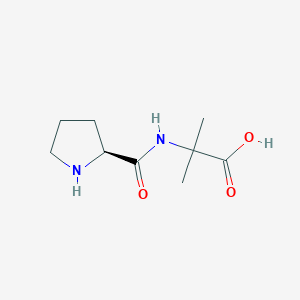

![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)

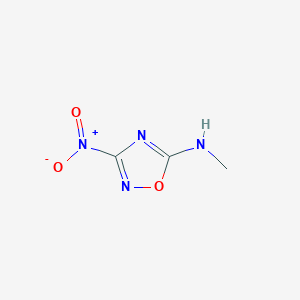

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
